Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate

Medicinal Chemistry Organic Synthesis Physicochemical Property Analysis

Researchers requiring precise electronic control in heterocycle synthesis often face inconsistent reactivity from non-halogenated analogs. This α-ketothioester, with its 3,5-dichloro substitution, provides quantifiable electrophilic tuning (ΔcLogP +1.15 vs. the unsubstituted phenyl analog) for reliable Knoevenagel condensations, cycloadditions, and oxazole formations. Key procurement highlights: • Dual-electrophilic α-keto & thioester centers enable regioselective O-/N-heterocycle construction. • Consistent 97% assay (HPLC) minimizes batch-to-batch variability in med-chem and agrochemical discovery. • Ambient-temperature shipping; sealed dry storage at 2-8 °C ensures long-term stability.

Molecular Formula C10H8Cl2O3S
Molecular Weight 279.14 g/mol
CAS No. 1443309-78-1
Cat. No. B7990570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate
CAS1443309-78-1
Molecular FormulaC10H8Cl2O3S
Molecular Weight279.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)SC1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C10H8Cl2O3S/c1-2-15-9(13)10(14)16-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3
InChIKeyXIGMWSCSRJCBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate – Strategic α-Ketothioester Building Block


Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate (CAS 1443309-78-1) is a specialized α-ketothioester derivative, characterized by a 3,5-dichlorophenylthio moiety appended to an ethyl oxoacetate core . This structural arrangement confers dual electrophilic reactivity at the α-keto and thioester carbonyl centers, a feature that underpins its utility as a versatile building block in organic synthesis [1]. As a reagent, it enables the construction of complex molecular architectures, including heterocyclic systems and functionalized intermediates, relevant to medicinal chemistry and agrochemical development . The compound is commercially available with a typical purity of 97% .

Dual Electrophilic Reactivity α‑Keto and thioester carbonyls enable Knoevenagel condensations and cycloadditions.
Electronic Control 3,5‑Dichloro substitution withdraws electrons, modulating reactivity at both carbonyls.
Heterocycle Construction Enables regioselective synthesis of γ‑hydroxybutenolides and oxazoles.

Risks of Generic Substitution for Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate


The 3,5-dichlorophenyl substitution pattern in Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate is not arbitrary; it directly influences the compound's electronic character and, consequently, its reactivity profile in key transformations. The electron-withdrawing chlorine atoms at the 3 and 5 positions of the aryl ring modulate the electrophilicity of the adjacent sulfur atom and the α-keto group, a subtle but critical control element in reactions such as Knoevenagel-type condensations and cycloadditions [1]. Simply substituting an alternative α-ketothioester, like the non-chlorinated phenyl analog or a regioisomer, can alter the reaction kinetics, regioselectivity, and yield due to differences in the electron density at the reactive centers [2]. This lack of direct functional equivalence necessitates the use of this specific compound when a defined electronic environment is required for a successful synthetic pathway.

Electronic Mismatch Non‑chlorinated or regioisomer analogs may alter reaction kinetics and regioselectivity due to different electron density at reactive centers.
Reactivity Profile Shift Absence of 3,5‑dichloro groups reduces electrophilicity, which may lower yields in key transformations.
Direct Substitution Limits Structural analogs lack the same electron‑withdrawing capacity; direct substitution may not transfer the defined electronic environment.

Quantitative Evidence: Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate vs. Analogs


Electronic Effect of 3,5-Dichloro Substitution

The electronic nature of the aryl thioether group is a primary determinant of the α-ketothioester's reactivity. The 3,5-dichlorophenyl group in the target compound exerts a distinct electron-withdrawing effect, as quantified by the Hammett sigma (σ) constant, which is significantly different from that of an unsubstituted phenyl group. This difference is a key driver of the compound's unique reactivity [1].

Electronic Effect
Class‑level
σmeta 0.37
per Cl, vs Phenyl 0.00; cumulative additive
Supports electrophilicity tuning in synthetic design
Hammett model context; verify under specific reaction conditions
Medicinal Chemistry Organic Synthesis Physicochemical Property Analysis

Lipophilicity Advantage from 3,5-Dichloro Substitution

Lipophilicity, a critical parameter in drug design, is influenced by halogen substitution. The presence of two chlorine atoms on the phenyl ring of Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate is predicted to increase its calculated partition coefficient (cLogP) compared to the unsubstituted analog, thereby offering a quantifiably different profile for tuning solubility and permeability in lead optimization [1].

Lipophilicity Shift
Reported
cLogP 3.24
cLogP 2.09 (unsub. analog)
Δ +1.15
Informs ADME profile assessment in lead optimization
Predicted values; experimental validation recommended
Drug Discovery ADME Property Prediction Medicinal Chemistry

Thioester Bond Stability: Electrostatic Potential Advantage

The electron-withdrawing nature of the 3,5-dichlorophenyl group not only influences reactivity but also affects the stability of the thioester bond. By reducing electron density on the sulfur atom, it can potentially increase the bond's resistance to nucleophilic attack by water or ambient nucleophiles, a factor that can be inferred from computed electrostatic potential (ESP) surfaces [1]. This translates to a practical advantage in storage and handling, although a direct, quantitative head-to-head accelerated stability study was not located in the literature.

Thioester ESP
Class‑level
ESP(S) -25.3 kcal/mol
Unsub. analog: -28.7, Δ +3.4 (less negative)
May indicate reduced hydrolysis susceptibility
Computed; requires experimental stability data
Stability Study Chemical Procurement Reagent Selection

Applications of Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate


Synthesis of Functionalized γ-Hydroxybutenolides and Oxazoles

The dual electrophilic nature of Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate, as a class of α-ketothioesters, is exploited for the regioselective construction of oxygen and nitrogen-containing heterocycles. The electron-deficient 3,5-dichlorophenylthio group enhances the electrophilicity of the α-keto carbonyl, facilitating Knoevenagel-type condensations with β-keto esters to yield γ-hydroxybutenolides. Similarly, reactions with isocyanoacetates provide a direct route to highly substituted oxazoles, valuable scaffolds in medicinal chemistry [1].

Tuning ADME Properties of Lead Compounds

In a drug discovery setting, the quantifiable increase in lipophilicity (ΔcLogP = +1.15) conferred by the 3,5-dichloro substitution compared to the unsubstituted phenyl analog makes this compound a strategic choice for modulating the ADME profile of a lead series. It is particularly relevant when a balance between aqueous solubility and membrane permeability is required, as dictated by Lipinski's Rule of Five. The compound serves as a lipophilic building block to incorporate into a larger molecular framework, thereby fine-tuning its overall physicochemical properties [1].

Reagent for Metal-Free Oxidative Thioesterification

While not a direct participant, the target compound exemplifies the α-ketothioester motif central to recently developed metal-free synthetic methodologies. For instance, the α-ketothioester core is the key intermediate generated in the oxidative thioesterification of methyl ketones with thiols, a process that operates under mild conditions. The 3,5-dichloro derivative's distinct electronic profile (quantified by its Hammett σ constants) would be expected to influence the rate and yield of such reactions, making it a valuable tool for optimizing these transformations in process chemistry [1].

Building Block for Agrochemicals and Specialty Chemicals

The structural motifs enabled by α-ketothioester chemistry, including the heterocycles accessible from this specific reagent, are frequently found in the core of active ingredients for crop protection and other industrial applications. The unique combination of a thioether and an α-ketoester functional group within a single molecule, further tuned by the 3,5-dichloro substitution, allows for the generation of diverse libraries of compounds for screening against biological targets in agricultural science [1].

Application
Selection Property
Validation Focus
γ‑Hydroxybutenolide / Oxazole Synthesis
Electrophilic α‑keto reactivity under 3,5‑dichloro modulation
Regioselectivity and cyclization yield with β‑keto esters / isocyanoacetates
Lead Compound ADME Tuning
Lipophilicity modulation profile
Permeability/solubility endpoint balance in lead series
Metal‑Free Thioesterification Methodology
α‑Ketothioester reactivity core for oxidative coupling
Reaction rate and substrate scope optimization
Agrochemical Building Block
Diverse heterocycle access via thioether/ketoester motifs
Biological target screening in crop protection
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